molecular formula C23H30N4O2 B2823306 N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 898432-44-5

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2823306
CAS No.: 898432-44-5
M. Wt: 394.519
InChI Key: MHVQHDXGHMPBNR-UHFFFAOYSA-N
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Description

“N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amines. The general reaction scheme can be outlined as follows:

    Step 1: React oxalyl chloride with 4-methylpiperazine to form an intermediate.

    Step 2: React the intermediate with p-toluidine and m-toluidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tolyl groups.

    Reduction: Reduction reactions could target the oxalamide moiety or the aromatic rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use in the production of specialty chemicals or as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
  • N1-(2-(piperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide

Uniqueness

The unique structural features of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide, such as the presence of both piperazine and tolyl groups, may confer specific biological activities or chemical reactivity that distinguish it from similar compounds.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-7-9-19(10-8-17)21(27-13-11-26(3)12-14-27)16-24-22(28)23(29)25-20-6-4-5-18(2)15-20/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVQHDXGHMPBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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